

2-Acetyl-3-hydroxypyridine fundamental properties

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Compound of Interest

Compound Name: 1-(3-Hydroxypyridin-2-yl)ethanone

Cat. No.: B080506

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An In-depth Technical Guide to 2-Acetyl-3-hydroxypyridine: Core Properties and Applications

Abstract

2-Acetyl-3-hydroxypyridine is a substituted pyridine derivative possessing functional groups that make it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. As a heterocyclic scaffold, it serves as a versatile building block for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its fundamental properties, including its structural characteristics, tautomeric nature, physicochemical parameters, and spectroscopic profile. Furthermore, it delves into its synthetic pathways, chemical reactivity, potential applications in drug development, and essential safety protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Molecular Structure and Nomenclature

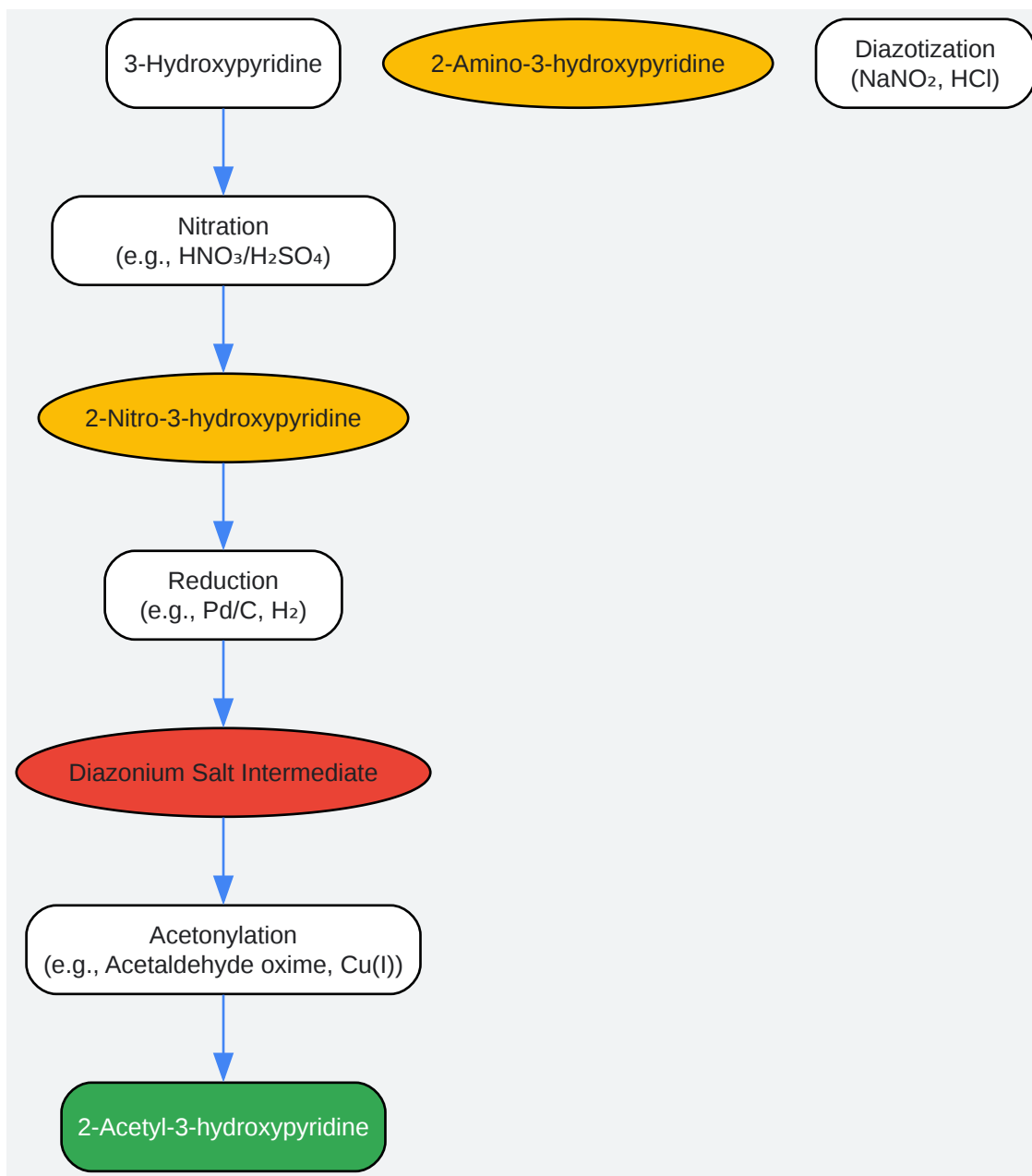
2-Acetyl-3-hydroxypyridine is a pyridine ring substituted with an acetyl group at the 2-position and a hydroxyl group at the 3-position. This arrangement of functional groups is pivotal to its chemical behavior.

- IUPAC Name: 1-(3-hydroxypyridin-2-yl)ethan-1-one
- Common Name: 2-Acetyl-3-hydroxypyridine

- CAS Number: While a specific CAS number for this exact structure is not prominently indexed, related structures like 2-Acetylpyridine (1122-62-9) and 3-Hydroxypyridine (109-00-2) are well-documented.
- Molecular Formula: $C_7H_7NO_2$
- Molecular Weight: 137.14 g/mol

Tautomerism: A Critical Feature

A crucial characteristic of hydroxypyridines is their ability to exist in tautomeric forms.^{[1][2]} 2-Acetyl-3-hydroxypyridine can exist in equilibrium with its pyridone tautomer. The position of this equilibrium is highly dependent on the solvent environment. Non-polar solvents tend to favor the hydroxy form, while polar solvents like water shift the equilibrium towards the zwitterionic pyridone form.^{[3][4]} This behavior is critical as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, aromaticity, and reactivity in a given biological or chemical system.



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